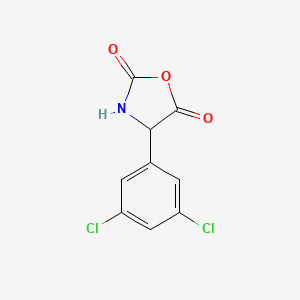
2-Cyanoethyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl phosphorodichloridate is a chemical compound with the molecular formula C3H4Cl2NO2P. It is known for its use in various chemical reactions and applications, particularly in the synthesis of nucleotides and oligonucleotides. This compound is characterized by its reactivity and ability to form phosphoramidite intermediates, which are crucial in the field of molecular biology and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanoethyl phosphorodichloridate can be synthesized through the reaction of 2-cyanoethanol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated systems to maintain precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient and consistent production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl phosphorodichloridate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form phosphoramidite intermediates.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives.
Condensation Reactions: It can react with alcohols and amines to form esters and amides.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Tetrazole is often used as a catalyst in the formation of phosphoramidite intermediates.
Solvents: Organic solvents like dichloromethane and acetonitrile are frequently used.
Major Products Formed
Phosphoramidite Intermediates: These are key intermediates in the synthesis of oligonucleotides.
Phosphoric Acid Derivatives: Formed through hydrolysis reactions.
Scientific Research Applications
2-Cyanoethyl phosphorodichloridate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of nucleotides and oligonucleotides, which are essential for DNA and RNA research.
Biology: Plays a crucial role in the development of synthetic genes and genetic engineering.
Medicine: Utilized in the synthesis of therapeutic oligonucleotides for gene therapy and antisense technology.
Industry: Employed in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyanoethyl phosphorodichloridate involves its reactivity with nucleophiles to form phosphoramidite intermediates. These intermediates are then used in the synthesis of oligonucleotides through a series of condensation reactions. The compound’s ability to form stable intermediates makes it a valuable reagent in molecular biology and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
- 2-Cyanoethyl phosphorodichloridite
- 2-Cyanoethyl phosphorochloridate
Uniqueness
2-Cyanoethyl phosphorodichloridate is unique due to its high reactivity and ability to form stable phosphoramidite intermediates. This makes it particularly valuable in the synthesis of oligonucleotides, where precise control over reaction conditions is essential .
Properties
CAS No. |
37595-87-2 |
|---|---|
Molecular Formula |
C3H4Cl2NO2P |
Molecular Weight |
187.95 g/mol |
IUPAC Name |
3-dichlorophosphoryloxypropanenitrile |
InChI |
InChI=1S/C3H4Cl2NO2P/c4-9(5,7)8-3-1-2-6/h1,3H2 |
InChI Key |
AZOOILVRWKPUQN-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-c]pyridine-7-carboxylic Acid](/img/structure/B13704399.png)
![4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde](/img/structure/B13704408.png)


![N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13704427.png)

![5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13704432.png)



![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)



